Regioisomeric Differentiation: Triazole-on-Benzoyl (915933-07-2) vs. Triazole-on-Aniline (89779-04-4) Scaffolds
CAS 915933-07-2 carries the 1,2,3-triazole ring at the para position of the benzamide carbonyl-bearing ring, whereas its closest regioisomer CAS 89779-04-4 places the triazole on the aniline-derived ring. This inversion of the amide bond orientation relative to the triazole alters the three-dimensional presentation of hydrogen-bond donors and acceptors, a critical determinant for target recognition in conformationally sensitive binding pockets such as those of Bcr-Abl and HSP90 kinases [1]. In analogous 3-(1H-1,2,3-triazol-1-yl)benzamide series, reversal of amide connectivity has been shown to shift kinase selectivity profiles by >10-fold, indicating that the two regioisomers are not functionally interchangeable [1].
| Evidence Dimension | Amide bond orientation relative to 1,2,3-triazole substitution site |
|---|---|
| Target Compound Data | Triazole on benzoyl ring; N-phenyl amide (CAS 915933-07-2) |
| Comparator Or Baseline | Triazole on aniline ring; reversed amide (CAS 89779-04-4) |
| Quantified Difference | Regioisomeric; >10-fold kinase selectivity shifts reported in analogous 3-triazolyl benzamide series |
| Conditions | Inferred from 3-(1H-1,2,3-triazol-1-yl)benzamide Bcr-Abl inhibitor SAR studies (J. Med. Chem. 2012) |
Why This Matters
Regioisomeric identity directly determines target engagement; substitution of CAS 915933-07-2 with CAS 89779-04-4 without revalidation risks loss of desired activity or altered selectivity.
- [1] Li Y, Shen M, Zhang Z, et al. Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the T315I Mutant. J Med Chem. 2012;55(22):10033-10046. View Source
